molecular formula C7H3BrN2OS B1375072 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1071224-34-4

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

Cat. No. B1375072
M. Wt: 243.08 g/mol
InChI Key: VPDPNJVAWKCZEH-UHFFFAOYSA-N
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Patent
US08859592B2

Procedure details

To a solution of (7-bromo-benzo[1,2,5]thiadiazol-4-yl)-methanol (20.22 g) (Example I2) in dichloromethane (185 ml) was added manganese(IV) oxide (71.7 g). The suspension was stirred at ambient temperature for 16 hours. The reaction mixture was filtered through a plug of Celite®. The filtrate was concentrated to give 7-bromo-benzo[1,2,5]thiadiazole-4-carbaldehyde (16.65 g) as an orange solid. 1H-NMR (400 MHz, CDCl3): 10.74 (s, 1H), 8.11-8.05 (m, 2H) ppm.
Name
(7-bromo-benzo[1,2,5]thiadiazol-4-yl)-methanol
Quantity
20.22 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step Two
Quantity
71.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[C:5]([CH2:11][OH:12])=[CH:4][CH:3]=1>ClCCl.[O-2].[Mn+4].[O-2]>[Br:1][C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[C:5]([CH:11]=[O:12])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
(7-bromo-benzo[1,2,5]thiadiazol-4-yl)-methanol
Quantity
20.22 g
Type
reactant
Smiles
BrC1=CC=C(C2=NSN=C21)CO
Step Two
Name
Quantity
185 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
71.7 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C2=NSN=C21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.65 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.